molecular formula C27H27NO7 B14965910 benzo[d][1,3]dioxol-5-yl(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

benzo[d][1,3]dioxol-5-yl(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B14965910
M. Wt: 477.5 g/mol
InChI Key: KWEJARLQAMYAQG-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic compound with a unique structure that includes a benzodioxole ring, a dimethoxy group, and a dihydroisoquinoline moiety

Preparation Methods

The synthesis of benzo[d][1,3]dioxol-5-yl(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone involves multiple steps, including the formation of the benzodioxole ring, the introduction of the dimethoxy groups, and the construction of the dihydroisoquinoline moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Benzo[d][1,3]dioxol-5-yl(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzodioxole ring or the dihydroisoquinoline moiety.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological targets, such as enzymes or receptors. In medicine, it could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties. In industry, it may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of benzo[d][1,3]dioxol-5-yl(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Benzo[d][1,3]dioxol-5-yl(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone can be compared with other similar compounds, such as those containing benzodioxole rings or dihydroisoquinoline moieties Similar compounds include 5H-1,3-benzodioxolo(6,5,4-de)benzo(g)quinolin-11-ol and other derivatives with different substituents on the benzodioxole or dihydroisoquinoline rings

Properties

Molecular Formula

C27H27NO7

Molecular Weight

477.5 g/mol

IUPAC Name

1,3-benzodioxol-5-yl-[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone

InChI

InChI=1S/C27H27NO7/c1-30-21-6-4-5-7-22(21)33-15-20-19-14-25(32-3)24(31-2)12-17(19)10-11-28(20)27(29)18-8-9-23-26(13-18)35-16-34-23/h4-9,12-14,20H,10-11,15-16H2,1-3H3

InChI Key

KWEJARLQAMYAQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC5=C(C=C4)OCO5)OC)OC

Origin of Product

United States

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